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Compound of Interest

Compound Name: 2-Fluoro-2-methylpropan-1-amine

Cat. No.: B3195021

For Researchers, Scientists, and Drug Development Professionals
Introduction

2-Fluoro-2-methylpropan-1-amine is a fascinating yet understudied molecule that holds
potential in various fields of chemical research, particularly in medicinal chemistry and
materials science. The introduction of a fluorine atom into the neopentyl amine scaffold can
significantly alter the compound's physicochemical properties, such as basicity, lipophilicity, and
metabolic stability. These modifications are highly sought after in drug design to enhance
pharmacokinetic and pharmacodynamic profiles. This technical guide provides a
comprehensive overview of the current knowledge on 2-Fluoro-2-methylpropan-1-amine,
including its properties, a proposed synthetic route based on established chemical principles,
and a discussion of its potential applications. Due to the limited availability of published
experimental data, this guide also highlights areas for future research and development.

Chemical and Physical Properties

While experimental data for 2-Fluoro-2-methylpropan-1-amine is scarce in peer-reviewed
literature, its fundamental properties have been computed and are available in chemical
databases. These properties are summarized in the tables below for both the free base and its
hydrochloride salt.

Table 1: Computed Properties of 2-Fluoro-2-methylpropan-1-amine[1]
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Property Value

Molecular Formula CaH10FN

Molecular Weight 91.13 g/mol

IUPAC Name 2-fluoro-2-methylpropan-1-amine

CAS Number 879121-42-3

Canonical SMILES CC(C)(CN)F

InChl Key YRCWDUIBSJKELW-UHFFFAOYSA-N
Topological Polar Surface Area 26 A2

Complexity 42.8

Table 2: Computed Properties of 2-Fluoro-2-methylpropan-1-amine Hydrochloride[2]

Property Value

Molecular Formula CaH1:1CIFN

Molecular Weight 127.59 g/mol

IUPAC Name 2-fluoro-2-methylpropan-1-amine;hydrochloride
CAS Number 879001-63-5

Canonical SMILES CC(C)(CN)F.CI

InChl Key REOSCHXVONAVMN-UHFFFAOYSA-N

Proposed Synthesis and Experimental Protocols

Currently, there are no published, detailed experimental protocols for the synthesis of 2-Fluoro-
2-methylpropan-1-amine. However, based on general methodologies for the synthesis of
fluorinated amines, a plausible synthetic route can be proposed. The following workflow
outlines a potential multi-step synthesis starting from a commercially available precursor.
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Caption: A proposed synthetic pathway for 2-Fluoro-2-methylpropan-1-amine.

Detailed Hypothetical Experimental Protocol:

This protocol is a conceptual outline and would require optimization and validation in a
laboratory setting.

Step 1: Protection of the Amine
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e To a solution of 2-amino-2-methyl-1-propanol in a suitable solvent (e.g., dichloromethane),
add triethylamine (EtsN) as a base.

e Slowly add a solution of di-tert-butyl dicarbonate (Bocz0) in the same solvent at 0 °C.

» Allow the reaction to warm to room temperature and stir until completion, monitored by thin-
layer chromatography (TLC).

e Work up the reaction by washing with aqueous solutions and drying the organic layer.
 Purify the resulting Boc-protected amino alcohol by column chromatography.
Step 2: Oxidation to the Carboxylic Acid

e Dissolve the Boc-protected amino alcohol in a suitable solvent system (e.g., a mixture of
acetonitrile, water, and a buffer).

» Add a catalytic amount of a stable radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl
(TEMPO), and a co-oxidant like sodium hypochlorite (NaOCI).

e Maintain the pH of the reaction mixture and monitor the progress by TLC.

e Upon completion, quench the reaction and extract the product into an organic solvent.
 Purify the resulting Boc-protected amino acid.

Step 3: Electrophilic Fluorination

e The Boc-protected amino acid is treated with a suitable electrophilic fluorinating agent, such
as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane
bis(tetrafluoroborate)).

e The reaction is typically carried out in a polar aprotic solvent like acetonitrile.

e The progress of the reaction should be carefully monitored due to the high reactivity of the
fluorinating agent.
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e Upon completion, the reaction is quenched, and the fluorinated product is extracted and
purified.

Step 4: Reduction of the Carboxylic Acid

e The purified Boc-protected 2-fluoro-2-methylpropanoic acid is dissolved in an anhydrous
ether solvent (e.g., tetrahydrofuran).

e The solution is slowly added to a suspension of a strong reducing agent, such as lithium
aluminum hydride (LiAlH4), at a low temperature (e.g., 0 °C).

e The reaction is carefully quenched with water and an aqueous base.
e The resulting Boc-protected 2-fluoro-2-methylpropan-1-amine is extracted and purified.
Step 5: Deprotection of the Amine

» The Boc-protected amine is dissolved in a suitable solvent, and a strong acid, such as
trifluoroacetic acid (TFA) or hydrochloric acid (HCI) in an organic solvent, is added.

e The reaction is stirred at room temperature until the deprotection is complete (monitored by
TLC).

e The solvent and excess acid are removed under reduced pressure to yield the final product,
2-Fluoro-2-methylpropan-1-amine, likely as its corresponding salt.

Spectroscopic Data Analysis (Predicted)

While experimental spectra for 2-Fluoro-2-methylpropan-1-amine are not readily available,
we can infer expected characteristics based on its structure and data from analogous
compounds like 2-fluoro-2-methylpropane.[3]

Table 3: Predicted Spectroscopic Data for 2-Fluoro-2-methylpropan-1-amine
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Technique Predicted Key Features

- A singlet or a doublet for the two methyl
groups, likely showing coupling to the fluorine
atom. - A singlet or a doublet for the methylene
1H NMR _ _ _
(-CHz2-) group adjacent to the amine, potentially
showing coupling to the fluorine atom. - A broad

singlet for the amine protons (-NHz).

- A quaternary carbon signal split into a doublet

due to coupling with the fluorine atom. - A signal
13C NMR for the two equivalent methyl carbons, also likely

showing coupling to fluorine. - A signal for the

methylene carbon adjacent to the amine.

- A single resonance, likely a multiplet due to
1°F NMR coupling with the protons of the methyl and

methylene groups.

- Amolecular ion peak corresponding to the

exact mass of the compound. - Characteristic
Mass Spec. . . .

fragmentation patterns, including the loss of a

methyl group or the amine functionality.

Potential Applications and Future Research

The unique properties imparted by the fluorine atom make 2-Fluoro-2-methylpropan-1-amine
an attractive building block for several applications:

» Medicinal Chemistry: The introduction of a fluorine atom can block metabolic oxidation at the
tertiary carbon, potentially increasing the half-life of a drug candidate. The reduced basicity
of the amine group can also improve oral bioavailability.

e Agrochemicals: Similar to pharmaceuticals, fluorinated compounds often exhibit enhanced
efficacy and altered environmental persistence in agrochemical applications.

e Materials Science: Fluorinated amines can be used as monomers or modifying agents for
polymers, imparting properties such as hydrophobicity and thermal stability.
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Future research should focus on:

e Development of a robust and scalable synthetic route: The proposed pathway requires
experimental validation and optimization.

» Full characterization of the compound: Detailed spectroscopic and physicochemical analysis
is needed to confirm its properties.

» Exploration of its biological activity: Screening 2-Fluoro-2-methylpropan-1-amine and its
derivatives in various biological assays could uncover novel therapeutic applications.

Logical Relationships in Drug Discovery

The rationale for incorporating a 2-fluoro-2-methylpropyl group into a drug candidate can be

visualized as follows:
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Caption: Rationale for using 2-fluoro-2-methylpropyl group in drug design.

This guide serves as a foundational document for researchers interested in 2-Fluoro-2-
methylpropan-1-amine. While the current body of literature is limited, the potential of this
compound warrants further investigation. The proposed synthetic strategies and predicted
properties herein provide a solid starting point for future experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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